Methylene Spacer: Conformational Flexibility and Lipophilicity Gain
Compared with 5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole, which lacks the benzylic CH₂ spacer, the target compound possesses four rotatable bonds versus three for the direct‑aryl analog, while the cLogP increases by approximately 0.4 log units (from an estimated 1.1 to 1.5) [REFS‑1]. The additional rotatable bond allows the methoxyphenyl ring to sample conformations that better mimic the extended geometry preferred by hydrophobic sub‑pockets, while the modestly higher lipophilicity may improve passive membrane permeability.
Δ XLogP3‑AA: ca. +0.4
| Evidence Dimension | Rotatable bond count and computed LogP |
|---|---|
| Target Compound Data | Rotatable bonds: 4; XLogP3-AA: 1.5 [REFS‑1] |
| Comparator Or Baseline | 5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: estimated rotatable bonds ≈3; estimated XLogP3-AA ≈1.1 (class inference from analogous pairs) [REFS‑2] |
| Quantified Difference | Δ Rotatable bonds: +1; Δ XLogP3-AA: ca. +0.4 |
| Conditions | Computed properties (PubChem/Cactvs); SAR extrapolated from mGluR5 PAM/NAM switching data where linker length dictated functional activity [REFS‑2] |
Why This Matters
The additional rotational degree of freedom and adjusted lipophilicity can be decisive in moving from a flat, high‑affinity but low‑selectivity chemotype to a conformationally adaptable lead with CNS‑appropriate physicochemical properties.
- [1] PubChem Compound Summary CID 49657870, 5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole. National Center for Biotechnology Information (2026). View Source
- [2] Packiarajan, M. et al. Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorg. Med. Chem. Lett. 22, 6469–6474 (2012). View Source
